Adenylate Kinase Kinetic Selectivity
Adenylate kinase (AK) catalyzes the reversible transfer of a phosphate group from ATP to AMP, producing two molecules of ADP. A key quantitative study demonstrates that AK can also use pApA as a substrate to form ppApA. However, the catalytic efficiency is dramatically lower compared to its canonical substrate, providing a specific, quantifiable measure of its differential interaction with the enzyme [1].
| Evidence Dimension | Relative rate of phosphate transfer |
|---|---|
| Target Compound Data | Rate for ppApA formation from pApA is ~0.01% (or 1/10,000th) of the rate for AMP. |
| Comparator Or Baseline | Rate for adenosine monophosphate (AMP), the canonical substrate. |
| Quantified Difference | Rate for ppApA formation is approximately 10,000-fold slower. |
| Conditions | In vitro enzyme assay using adenylate kinase and [γ-32P]ATP; product verified by hydrolysis characteristics. |
Why This Matters
This extreme kinetic difference confirms ppApA is a specialized, minor product of AK, not a primary metabolite, making it essential for studying low-efficiency, alternative catalytic pathways and ruling out interference in AMP/ADP/ATP energy charge assays.
- [1] Klemperer HG, et al. The phosphorylation of 5'-oligoadenylic acids by adenylate kinase and adenosine triphosphate. Biochem J. 1968;108(1):101-106. doi: 10.1042/bj1080101. View Source
